(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: is a heterocyclic compound that features a thiazolidinone core. This compound is known for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the hydroxybenzylidene moiety contributes to its reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an acidic medium, such as acetic acid, under reflux conditions. The reaction can be summarized as follows:
Condensation: 3-hydroxybenzaldehyde reacts with thiosemicarbazide in the presence of acetic acid to form the corresponding thiosemicarbazone.
Cyclization: The thiosemicarbazone undergoes cyclization under reflux conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the thioxo group can yield the corresponding thiazolidinone derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Thiazolidinone derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, (5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its antimicrobial properties. It has shown activity against various bacterial and fungal strains.
Medicine: The compound is investigated for its potential anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, making it a candidate for further drug development.
Industry: In the industrial sector, the compound’s antimicrobial properties are explored for use in coatings and preservatives.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with cellular targets. The hydroxybenzylidene moiety can form hydrogen bonds with biological macromolecules, while the thioxo group can interact with thiol groups in proteins. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
- (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(3,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Comparison:
- (5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the hydroxy group at the 3-position of the benzylidene moiety, which enhances its reactivity and biological activity.
- (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has the hydroxy group at the 4-position, which may alter its interaction with biological targets.
- (5Z)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one contains a methoxy group instead of a hydroxy group, affecting its chemical reactivity and biological properties.
- (5Z)-5-(3,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has two hydroxy groups, potentially increasing its hydrogen bonding capacity and biological activity.
Properties
IUPAC Name |
(5Z)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S2/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQNEHSJTBPNPT-YVMONPNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C\2/C(=O)NC(=S)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37530-35-1 | |
Record name | NSC15946 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15946 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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